Acamprosate

Übersicht

Beschreibung

Acamprosat, auch bekannt unter seinem chemischen Namen Calcium-Acetylaminopropansulfonat, ist ein Medikament, das hauptsächlich zur Aufrechterhaltung der Alkoholkarenz bei Patienten mit Alkoholabhängigkeit eingesetzt wird. Es ist ein Strukturanalog des Neurotransmitters γ-Aminobuttersäure (GABA) und wurde erstmals 2004 von der FDA zugelassen . Acamprosat wird unter dem Markennamen Campral vermarktet und ist bekannt für seine Rolle bei der Stabilisierung der chemischen Signalübertragung im Gehirn, die durch Alkoholenthzug gestört wird .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Acamprosat erfolgt in der Regel in einem dreistufigen Verfahren. Ein gängiges Verfahren umfasst die nukleophile Öffnung von 1,3-Propansulton mit Kaliumacetamid in N,N-Dimethylformamid-Lösung, gefolgt von einem In-situ-Kationenaustausch mit Calciumchlorid bei kontrolliertem pH-Wert. Das Endprodukt, Calcium-Acamprosat, wird in einer kommerziellen kristallinen Form mit einer Reinheit von über 95 % gewonnen .

Ein anderes Verfahren beinhaltet die Reaktion von Essigsäureanhydrid, Calciumacetat und Homotaurin. Das Reaktionsprodukt wird dann gewaschen und kristallisiert, um Calcium-Acamprosat zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Acamprosat durchläuft verschiedene chemische Reaktionen, darunter:

Nukleophile Substitution: Die nukleophile Öffnung von 1,3-Propansulton.

Acetylierung: Die Reaktion von Homotaurin mit Essigsäureanhydrid.

Häufige Reagenzien und Bedingungen

Kaliumacetamid: Wird bei der nukleophilen Öffnung von 1,3-Propansulton verwendet.

Calciumchlorid: Wird für den In-situ-Kationenaustausch verwendet.

Essigsäureanhydrid: Wird für die Acetylierung von Homotaurin verwendet.

Hauptprodukte, die gebildet werden

Calcium-Acamprosat: Das Hauptprodukt, das aus den oben genannten Reaktionen gebildet wird.

Wissenschaftliche Forschungsanwendungen

Acamprosat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Medizin: Primär zur Aufrechterhaltung der Alkoholkarenz bei Patienten mit Alkoholabhängigkeit eingesetzt.

Neurowissenschaften: Untersucht wegen seiner Auswirkungen auf Neurotransmittersysteme, insbesondere GABA- und Glutamat-Signalwege.

Pharmakologie: Wird in klinischen Studien eingesetzt, um seine Wirksamkeit bei der Reduzierung des Alkoholkonsums und der Förderung der Abstinenz zu evaluieren.

Wirkmechanismus

Acamprosat entfaltet seine Wirkung durch Modulation der Aktivität von Neurotransmittersystemen im Gehirn. Es beeinflusst Calciumkanäle und modifiziert die Übertragung entlang der GABA- und Glutamin-Signalwege, was zu einer verminderten positiven Verstärkung des Alkoholkonsums und einer Verringerung des Entzugsdrangs führen kann . Acamprosat soll das durch chronische Alkoholexposition gestörte Gleichgewicht zwischen neuronaler Erregung und Hemmung wiederherstellen .

Wissenschaftliche Forschungsanwendungen

Alcohol Dependence Treatment

Acamprosate is primarily used to support abstinence in individuals recovering from alcohol dependence. It was first approved in Europe in 1989 and later in the United States in 2004. Its effectiveness is enhanced when combined with psychosocial interventions .

Key Findings:

- A meta-analysis of 24 randomized controlled trials indicated that this compound significantly reduces the risk of relapse, with a relative risk reduction of 14% compared to placebo .

- This compound has been shown to reduce cravings without affecting overall drinking behavior in some studies, making it a unique option among pharmacotherapies for alcohol use disorder .

Efficacy in Specific Populations

Research indicates that this compound's effectiveness may vary based on demographic factors such as age and gender. For instance, younger patients often experience more pronounced benefits compared to older adults . Additionally, studies have suggested that it may be particularly effective when used in conjunction with behavioral therapies .

Case Studies and Clinical Trials

Several pivotal studies have documented the efficacy of this compound:

- Cochrane Review (2010) : This review summarized findings from multiple trials demonstrating that this compound significantly reduces the risk of any drinking episodes among abstinent patients .

- Double-Blind Placebo-Controlled Study : In this study, this compound was shown to lower glutamate levels in the brains of detoxified alcohol-dependent patients, further supporting its role in managing withdrawal symptoms and cravings .

- Retrospective Cohort Study : A study involving patients aged 15-84 found that those treated with this compound had higher rates of sustained abstinence compared to those receiving other treatments like naltrexone .

Safety and Tolerability

This compound is generally well-tolerated with a favorable safety profile. Common side effects include gastrointestinal disturbances such as diarrhea and nausea; however, these are typically mild and transient . Importantly, this compound does not produce any psychoactive effects or dependency, making it a safer alternative for long-term use compared to other medications used for alcohol dependence.

Comparative Effectiveness

When comparing this compound with other pharmacotherapies such as naltrexone or disulfiram, studies suggest that while all three can be effective, their mechanisms differ significantly:

| Medication | Mechanism | Effectiveness |

|---|---|---|

| This compound | Modulates glutamate activity | Reduces risk of relapse |

| Naltrexone | Opioid receptor antagonist | Reduces cravings |

| Disulfiram | Causes unpleasant reactions when alcohol is consumed | Deterrent effect |

Wirkmechanismus

Acamprosate exerts its effects by modulating the activity of neurotransmitter systems in the brain. It affects calcium channels and modifies transmission along GABA and glutamine pathways, which may result in decreased positive reinforcement of alcohol intake and reduced withdrawal cravings . This compound is thought to restore the balance between neuronal excitation and inhibition disrupted by chronic alcohol exposure .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Naltrexon: Ein weiteres Medikament, das zur Aufrechterhaltung der Alkoholkarenz eingesetzt wird, aber es wirkt durch Blockierung von Opioidrezeptoren.

Disulfiram: Wird verwendet, um den Alkoholkonsum zu verhindern, indem unangenehme Wirkungen verursacht werden, wenn Alkohol eingenommen wird.

Einzigartigkeit

Acamprosat ist in seinem Wirkmechanismus einzigartig, da es speziell auf die Neurotransmittersysteme zielt, die an der Alkoholabhängigkeit beteiligt sind, im Gegensatz zu Naltrexon und Disulfiram, die andere Mechanismen haben . Darüber hinaus verursacht Acamprosat keine Alkohol-Aversion oder eine Disulfiram-ähnliche Reaktion .

Biologische Aktivität

Acamprosate, a compound used primarily in the treatment of alcohol dependence, has garnered attention for its unique biological activity and mechanisms of action. This article delves into the pharmacological properties, efficacy in clinical settings, and underlying biological mechanisms of this compound, supported by data tables and case studies.

Overview of this compound

This compound (chemical name: calcium acetyl homotaurinate) is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and is believed to modulate glutamatergic neurotransmission disrupted by chronic alcohol consumption. Unlike other treatments for alcohol dependence, such as disulfiram or naltrexone, this compound does not exert direct effects on dopaminergic pathways but rather focuses on restoring balance in excitatory neurotransmission.

The primary mechanisms through which this compound exerts its effects include:

- NMDA Receptor Modulation : this compound interacts with N-methyl-D-aspartate (NMDA) receptors, which are involved in glutamate signaling. Studies suggest that this compound acts as a partial co-agonist at these receptors, enhancing their function at low concentrations and inhibiting it at high concentrations .

- Calcium Channel Blockade : It has been shown to inhibit voltage-dependent calcium channels, which may contribute to its neuroprotective effects against excitotoxicity induced by excessive glutamate .

- Neurotransmitter Regulation : Research indicates that this compound may help normalize the dysregulation of neurotransmitters that occurs with alcohol dependence, particularly by modulating glutamate levels in the brain .

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of this compound in maintaining abstinence from alcohol. Below is a summary of key studies:

| Study | Design | Sample Size | This compound Dose | Primary Outcome | Results |

|---|---|---|---|---|---|

| Lhuintre et al. (2013) | RCT, double-blind | 70 | 666 mg/day | Continuous abstinence | 20% did not relapse |

| Ladewig et al. (2003) | RCT, double-blind | 61 | 1998 mg/day | Abstinence duration | 84.8% vs. 92.2% abstinent |

| Japanese Study (2015) | RCT, double-blind | 327 | 1998 mg/day | Complete abstinence after 24 weeks | 47.2% vs. 36.0% for placebo (P = .039) |

These studies collectively indicate that patients treated with this compound have significantly higher rates of abstinence compared to those receiving placebo .

Case Studies

A notable case study involved a cohort of 75 male patients diagnosed with alcohol dependence according to ICD-10 criteria. After a detoxification phase, participants were randomized to receive either this compound or placebo for 12 weeks. The results showed that those receiving this compound had significantly longer continuous abstinence periods compared to the placebo group (p = .017) .

Another study conducted in Japan confirmed these findings, showing that this compound was superior in maintaining complete abstinence over a 24-week period compared to placebo .

Side Effects and Tolerability

This compound is generally well-tolerated, with few side effects reported across various studies. Commonly noted side effects include gastrointestinal disturbances and headaches; however, these tend to be mild and transient . The absence of significant liver metabolism makes this compound a safer option for patients with liver impairment due to alcohol use.

Eigenschaften

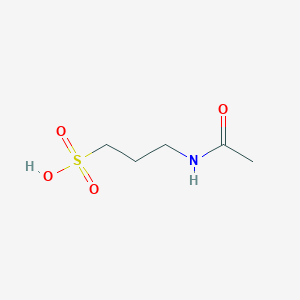

IUPAC Name |

3-acetamidopropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-5(7)6-3-2-4-11(8,9)10/h2-4H2,1H3,(H,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCGFAGUEYAMAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77337-70-3 (mono-hydrochloride salt), 77337-71-4 (mono-potassium salt), 77337-72-5 (mono-lithium salt), 77337-73-6 (calcium[2:1] salt), 77337-74-7 (magnesium[2:1] salt) | |

| Record name | Acamprosate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077337769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3044259 | |

| Record name | Acamprosate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acamprosate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>5mg/mL, 1.88e+01 g/L | |

| Record name | Acamprosate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acamprosate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of acamprosate for the maintenance of alcohol abstinence has not been established. Chronic alcohol exposure is believed to modify the balance between neuronal excitation and inhibition. Results of studies in animals suggest acamprosate may interact with glutamate and GABA neurotransmitter systems in the CNS, supporting the hypothesis that acamprosate restores the balance between neuronal excitation and inhibition. Evidence shows that acamprosate directly binds and inhibits GABA B receptors and indirectly affects GABA A receptors., ... Chronic alcohol exposure is hypothesized to alter the normal balance between neuronal excitation and inhibition. In vitro and in vivo studies in animals have provided evidence to suggest acamprosate may interact with glutamate and GABA neurotransmitter systems centrally, and has led to the hypothesis that acamprosate restores this balance. Pharmacodynamic studies have shown that acamprosate calcium reduces alcohol intake in alcohol-dependent animals in a dose-dependent manner and that this effect appears to be specific to alcohol and the mechanisms of alcohol dependence. Acamprosate calcium has negligible observable central nervous system (CNS) activity in animals outside of its effects on alcohol dependence, exhibiting no anticonvulsant, antidepressant, or anxiolytic activity. | |

| Record name | Acamprosate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACAMPROSATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

77337-76-9 | |

| Record name | Acamprosate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77337-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acamprosate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077337769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acamprosate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acamprosate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(acetylamino)propanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACAMPROSATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4K14YGM3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACAMPROSATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acamprosate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

>300 | |

| Record name | Acamprosate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.